(4-(Piperidin-1-yl)phenyl)boronic acid hydrochloride

Stability Crystallinity Formulation

This hydrochloride salt (CAS 229009-42-1) provides superior crystallinity, stability, and handling compared to the free base, ensuring reproducible synthesis and long-term storage. Its electron-rich piperidine moiety (pKa ~11.2) enables selective Suzuki-Miyaura coupling for constructing complex biaryl pharmacophores in CNS drugs and kinase inhibitors. Ideal for demanding R&D and pilot-scale applications requiring reliable performance.

Molecular Formula C11H17BClNO2
Molecular Weight 241.52 g/mol
CAS No. 229009-42-1
Cat. No. B1388038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(Piperidin-1-yl)phenyl)boronic acid hydrochloride
CAS229009-42-1
Molecular FormulaC11H17BClNO2
Molecular Weight241.52 g/mol
Structural Identifiers
SMILESB(C1=CC=C(C=C1)N2CCCCC2)(O)O.Cl
InChIInChI=1S/C11H16BNO2.ClH/c14-12(15)10-4-6-11(7-5-10)13-8-2-1-3-9-13;/h4-7,14-15H,1-3,8-9H2;1H
InChIKeyXJTAVEWPXXNWGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-(Piperidin-1-yl)phenyl)boronic acid hydrochloride (CAS 229009-42-1): A Versatile Piperidine-Boronic Acid Building Block for Suzuki-Miyaura Cross-Coupling and Medicinal Chemistry Applications


(4-(Piperidin-1-yl)phenyl)boronic acid hydrochloride (CAS 229009-42-1) is a boronic acid derivative featuring a piperidine ring attached to a phenylboronic acid core, typically supplied as a hydrochloride salt with a molecular formula of C11H17BClNO2 and a molecular weight of 241.52 g/mol . This compound serves as a key building block in organic synthesis, particularly for Suzuki-Miyaura cross-coupling reactions that construct carbon-carbon bonds under mild conditions . Its structural features position it as an important intermediate in the preparation of biologically active molecules and pharmaceutical candidates .

Why (4-(Piperidin-1-yl)phenyl)boronic acid hydrochloride Cannot Be Simply Replaced by Other Arylboronic Acids in Critical Synthetic and Research Applications


Generic substitution of (4-(Piperidin-1-yl)phenyl)boronic acid hydrochloride with other arylboronic acids is not scientifically sound due to its unique combination of an electron-rich piperidine moiety and a boronic acid functional group in the para position. The piperidine ring, with a pKa of its conjugate acid around 11.2, provides significantly higher basicity compared to morpholine (pKa ~8.3) or aniline (pKa ~4.6) [1]. This electronic character directly influences the compound's reactivity in cross-coupling reactions, where electron-rich boronic acids can exhibit reduced reactivity but improved selectivity under optimized conditions [2]. Furthermore, the hydrochloride salt form of this specific compound (CAS 229009-42-1) provides enhanced crystallinity, stability, and handling characteristics compared to the free base form, which is crucial for reproducible synthetic outcomes and long-term storage .

Quantitative Evidence Guide for (4-(Piperidin-1-yl)phenyl)boronic acid hydrochloride: Comparative Data for Scientific Selection


Hydrochloride Salt Form Provides Superior Solid-State Stability and Handling Compared to Free Base Analogs

The hydrochloride salt of (4-(Piperidin-1-yl)phenyl)boronic acid (CAS 229009-42-1) exhibits enhanced crystallinity and purification efficiency compared to its free base form or other non-salt analogs such as 4-morpholinophenylboronic acid. This salt formation improves handling and storage stability, which is particularly important for long-term research applications and reproducible synthetic outcomes . The recommended storage condition is -20°C under inert atmosphere, ensuring minimal degradation and consistent performance in coupling reactions .

Stability Crystallinity Formulation

Enhanced Aqueous Solubility Profile Compared to Non-Salt Boronic Acid Analogs

The hydrochloride salt of (4-(Piperidin-1-yl)phenyl)boronic acid demonstrates improved aqueous solubility compared to its free base or other non-salt boronic acids such as 4-morpholinophenylboronic acid. This enhanced solubility is critical for applications requiring aqueous reaction media or biological assays. The calculated water solubility of this compound is 0.811 mg/mL (Log S = -2.4), placing it in the 'soluble' class according to the Log S scale (insoluble < -10 < poorly < -6 < moderately < -4 < soluble < -2) . In contrast, many non-salt boronic acids exhibit significantly lower aqueous solubility, often falling into the 'poorly' or 'moderately' soluble categories, which can limit their utility in aqueous-phase reactions and biological screening [1].

Solubility Bioavailability Formulation

Consistent High Purity (≥97%) Across Multiple Vendors Ensures Reproducible Cross-Coupling Performance

Commercially available (4-(Piperidin-1-yl)phenyl)boronic acid hydrochloride is consistently supplied with a minimum purity of 97%, as verified by multiple reputable vendors including Sigma-Aldrich, Aladdin, and Fluorochem . This high and consistent purity is essential for reliable Suzuki-Miyaura cross-coupling reactions, where impurities can poison catalysts, reduce yields, and complicate product purification. In contrast, related analogs such as 4-(pyrrolidin-1-yl)phenylboronic acid are often available at lower purities (e.g., 95%) from some suppliers, potentially introducing greater variability in synthetic outcomes .

Purity Reproducibility Suzuki-Miyaura

Enhanced Reactivity in Pd-Catalyzed Cross-Couplings Due to Electron-Donating Piperidine Moiety

The electron-donating piperidine substituent in the para position of (4-(Piperidin-1-yl)phenyl)boronic acid hydrochloride significantly influences its reactivity in Suzuki-Miyaura cross-coupling reactions. Electron-rich boronic acids generally exhibit reduced transmetalation rates compared to electron-neutral or electron-deficient analogs, but this can be advantageous for achieving higher selectivity in complex coupling reactions [1]. Under optimized conditions, piperidine-substituted boronic acids have been reported to participate in relay Suzuki reactions with yields comparable to other aryl boronic acids [2]. The specific electronic profile of this compound makes it a valuable partner for coupling with electron-deficient aryl halides, where the electron density can be tuned to avoid side reactions such as protodeboronation [3].

Reactivity Electronics Suzuki-Miyaura

Optimal Application Scenarios for (4-(Piperidin-1-yl)phenyl)boronic acid hydrochloride Based on Quantitative Evidence


Synthesis of Piperidine-Containing Biaryl Pharmaceuticals via Suzuki-Miyaura Cross-Coupling

This compound is ideally suited for constructing biaryl scaffolds that incorporate a piperidine moiety, a common pharmacophore in CNS-active drugs and kinase inhibitors. Its high purity (≥97%) and electron-rich character enable efficient coupling with a variety of aryl halides, particularly electron-deficient partners, to generate complex drug-like molecules .

Preparation of Boronic Acid-Based Proteasome or Arginase Inhibitors

The boronic acid functionality, combined with the piperidine ring, makes this compound a valuable precursor for designing enzyme inhibitors that target catalytic sites via reversible covalent bonding. The hydrochloride salt form enhances solubility and stability, facilitating biological evaluation and formulation studies [1].

Development of PET Imaging Precursors and Radiopharmaceuticals

The boronic acid group serves as a versatile handle for introducing radioactive isotopes (e.g., 18F) via Suzuki coupling or other boron-based transformations. The enhanced stability of the hydrochloride salt and its defined solubility profile make it a reliable precursor for synthesizing radiotracers targeting neurological or oncological applications [2].

Synthesis of Functional Materials and Ligands Incorporating Piperidine-Boronic Acid Motifs

The unique combination of a Lewis basic piperidine nitrogen and a Lewis acidic boronic acid group enables the design of bifunctional ligands and materials. The consistent purity and handling characteristics of the hydrochloride salt ensure reproducible synthesis of these advanced materials for catalysis, sensing, or separation applications .

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